molecular formula C14H19NO B13639169 6-(4-Propylphenyl)piperidin-2-one

6-(4-Propylphenyl)piperidin-2-one

Cat. No.: B13639169
M. Wt: 217.31 g/mol
InChI Key: BGZCUEFILAXCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Propylphenyl)piperidin-2-one is a piperidinone derivative featuring a 4-propylphenyl substituent at the 6-position of the heterocyclic ring. The propyl group introduces hydrophobicity, which may influence solubility and pharmacokinetic properties compared to polar substituents like methoxy or propargyl groups.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

6-(4-propylphenyl)piperidin-2-one

InChI

InChI=1S/C14H19NO/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15-13/h7-10,13H,2-6H2,1H3,(H,15,16)

InChI Key

BGZCUEFILAXCBJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Propylphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates . The reaction conditions often involve the use of tris(trimethylsilyl)silane instead of tributyltin hydride to enhance diastereoselectivity .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including 6-(4-Propylphenyl)piperidin-2-one, often involve hydrogenation, cyclization, and cycloaddition reactions . These methods are designed to be cost-effective and scalable for large-scale production.

Comparison with Similar Compounds

6-(4-Methoxyphenyl)piperidin-2-one

  • Structure : A methoxy group replaces the propyl substituent at the para position of the phenyl ring.
  • Properties: Molecular weight: 205.25 g/mol Purity: ≥95% (HPLC) Applications: Potential intermediate in drug discovery, though biological data are unavailable in the evidence.

6-(Prop-2-ynyl)piperidin-2-one

  • Structure : A propargyl group replaces the 4-propylphenyl moiety.
  • Synthesis : Synthesized via Li-naphthalenide-mediated alkylation of N-tosyl carbamates (87% yield) .
  • Properties :
    • Yield: 87% (column chromatography)
    • Physical state: Yellow solid
  • Key Differences : The propargyl group introduces a reactive alkyne, enabling click chemistry or further functionalization. This contrasts with the inert propyl chain in 6-(4-Propylphenyl)piperidin-2-one.

4-(2-Methoxyphenyl)piperidin-2-one

  • Structure : Methoxy substitution at the ortho position of the phenyl ring, attached to the 4-position of piperidin-2-one.
  • Synthesis : Prepared via Pd/C-catalyzed hydrogenation (52% yield) .
  • Key Differences : Positional isomerism (4- vs. 6-substitution) and ortho-methoxy steric effects may alter receptor binding or metabolic stability compared to para-substituted analogs.

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Synthesis Yield Key Features Reference
6-(4-Propylphenyl)piperidin-2-one 4-Propylphenyl Not reported Not reported Hydrophobic substituent -
6-(4-Methoxyphenyl)piperidin-2-one 4-Methoxyphenyl 205.25 - Polar, electron-donating group
6-(Prop-2-ynyl)piperidin-2-one Prop-2-ynyl ~137.18* 87% Reactive alkyne for conjugation
4-(2-Methoxyphenyl)piperidin-2-one 2-Methoxyphenyl Not reported 52% Steric hindrance at ortho position

*Calculated based on formula C₈H₁₁NO.

Research Findings and Implications

  • Synthetic Efficiency : Propargyl derivatives (87% yield) outperform methoxyphenyl analogs (52% yield) , suggesting substituent-dependent reaction optimizations.
  • Hydrophobic Groups (e.g., propyl): May improve membrane permeability but reduce aqueous solubility. Reactive Moieties (e.g., propargyl): Enable modular derivatization for targeted drug delivery or probe development.
  • Structural-Activity Relationships (SAR) : Positional isomerism (4- vs. 6-substitution) and steric effects (ortho vs. para) critically influence molecular interactions, though biological data remain sparse in the evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.